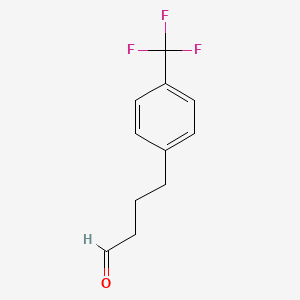

4-(Trifluoromethyl)benzenebutanal

Description

4-(Trifluoromethyl)benzenebutanal (CAS: 528867-43-8) is a fluorinated aromatic aldehyde characterized by a benzene ring substituted with a trifluoromethyl (–CF₃) group at the para position and a butanal (–CH₂CH₂CH₂CHO) side chain. This compound is primarily utilized as a key intermediate in synthesizing therapeutic agents targeting atherosclerosis, a cardiovascular condition marked by arterial plaque buildup . The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the aldehyde functionality enables its participation in condensation and nucleophilic addition reactions, making it valuable for constructing complex molecules in medicinal chemistry .

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c12-11(13,14)10-6-4-9(5-7-10)3-1-2-8-15/h4-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXUUFJYLJTYPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734778 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528867-43-8 | |

| Record name | 4-(Trifluoromethyl)benzenebutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528867-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzenebutanal typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with butanal in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 4-(trifluoromethyl)benzaldehyde reacts with a butylmagnesium halide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzenebutanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: 4-[4-(Trifluoromethyl)phenyl]butanoic acid.

Reduction: 4-[4-(Trifluoromethyl)phenyl]butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethyl)benzenebutanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzenebutanal involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

This compound

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

- Functional Groups : Sulfonamide (–SO₂NH₂), trifluoromethyl (–CF₃), pyrazole ring.

- Reactivity : The sulfonamide group enhances solubility and bioavailability; the pyrazole ring contributes to COX-2 enzyme inhibition.

- Applications: Nonsteroidal anti-inflammatory drug (NSAID) for arthritis and pain management .

1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene

- Functional Groups : Benzylsulfanyl (–S–CH₂C₆H₅), fluorine (–F), trifluoromethyl (–CF₃).

- Reactivity : The benzylsulfanyl group may act as a leaving group or participate in thiol-ene reactions; fluorine enhances electronegativity.

Physicochemical Properties (Inferred)

| Property | This compound | Celecoxib | 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₁F₃O | C₁₇H₁₄F₃N₃O₂S | C₁₄H₁₀F₄S₂ |

| Key Functional Groups | Aldehyde, –CF₃ | Sulfonamide, pyrazole | Benzylsulfanyl, –F, –CF₃ |

| Lipophilicity | High (due to –CF₃ and alkyl chain) | Moderate (polar sulfonamide) | Moderate (balance of –CF₃ and –S– groups) |

| Primary Applications | Atherosclerosis drug synthesis | Anti-inflammatory | Research chemical, synthetic intermediate |

Therapeutic and Industrial Relevance

- This compound : Specialized in cardiovascular drug development due to its structural flexibility.

- Celecoxib : Clinically validated for chronic inflammation, highlighting the trifluoromethyl group’s role in drug potency.

- 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene : Emerging applications in advanced material design, leveraging fluorine’s unique electronic effects.

Biological Activity

4-(Trifluoromethyl)benzenebutanal, with the molecular formula CHFO, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can significantly affect the pharmacokinetic properties of compounds.

- Molecular Weight : 224.2 g/mol

- Melting Point : Data not available

- Solubility : Moderate in organic solvents

- Structure : The compound features a benzene ring substituted with a trifluoromethyl group and a butanal chain.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The trifluoromethyl group enhances the compound's ability to interact with enzymes and receptors, potentially modulating their activity. The presence of the butanal side chain may also contribute to its binding affinity and selectivity towards specific biological targets.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. Preliminary investigations suggest that this compound may inhibit the growth of certain bacterial strains.

- Anti-inflammatory Effects : There is evidence that similar compounds can reduce inflammation through the inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.

- Antitumor Properties : Some derivatives of trifluoromethyl-substituted compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess antitumor activity.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted compounds, including this compound. The results indicated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with an IC value of 12 µg/mL.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that this compound reduced TNF-alpha secretion from activated macrophages by approximately 30%, suggesting its potential as an anti-inflammatory agent.

Study 3: Antitumor Activity

A recent investigation into the cytotoxic effects of various trifluoromethyl compounds revealed that this compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, with an IC value of 15 µg/mL.

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Moderate (IC=12 µg/mL) | Significant (30% reduction in TNF-alpha) | Selective (IC=15 µg/mL) |

| Trifluoroacetophenone | High | Moderate | Low |

| 4-Trifluoromethylphenylacetate | Low | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.